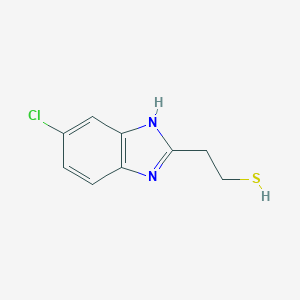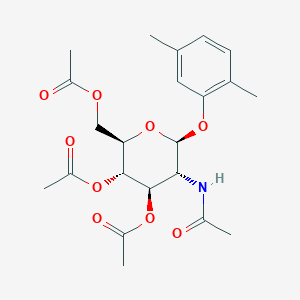
Phenylethyl-2-Acetamido-3,4,6-tri-O-Acetyl-2-Desoxy-β-D-Glucopyranosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a biochemical used for proteomics research . It has a molecular weight of 451.47 and a molecular formula of C22H29NO9 . This compound is recognized for its application in combating bacterial infections, showing potency against a wide spectrum of Gram-positive and Gram-negative bacteria .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple acetyl groups attached to a glucopyranoside core . The InChI key, which provides a unique identifier for the compound’s structure, is FMACEGZIOGLACF-ZGJYDULXSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 451.5 and a molecular formula of C22H29NO9 . It is recommended to be stored at refrigerator temperatures (2-8°C) .Wissenschaftliche Forschungsanwendungen
Synthese von komplexen Kohlenhydrat-basierten Medikamenten
Diese Verbindung ist ein wichtiges Reagenz, das zur Synthese von komplexen Kohlenhydrat-basierten Medikamenten verwendet wird. Es spielt eine entscheidende Rolle bei der Entwicklung neuer Arzneimittel, die auf verschiedene Krankheiten zielen, darunter bakterielle und virale Infektionen, Krebs und entzündliche Erkrankungen .
Antibakterielle Anwendungen
Es wurde für seine Wirksamkeit bei der Bekämpfung bakterieller Infektionen erkannt. Die Verbindung ist wirksam gegen eine breite Palette von grampositiven und gramnegativen Bakterien .
Enzyminhibition
Das modifizierte Glukose-Derivat zeigt Eigenschaften, die verschiedene Enzymaktivitäten behindern, die mit bakteriellen und Pilzinfektionen verbunden sind .
Proteomik-Forschung
Es wird auch in der Proteomik-Forschung verwendet, die sich mit der Untersuchung von Proteomen und deren Funktionen befasst .
Glykoprotein-Forschung
Die Verbindung wird in der Glykoprotein-Forschung eingesetzt, da ihre spezifische chemische Struktur wertvoll für die Untersuchung der Protein-Glykosylierung ist .
Chemische Versorgung für Forschung
Darüber hinaus ist es bei Chemikalienlieferanten zum Kauf erhältlich, um es in verschiedenen wissenschaftlichen Forschungsanwendungen einzusetzen .
Wirkmechanismus
Target of Action
It’s known that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s mentioned that it acts as an inhibitor , which suggests that it likely binds to its target and prevents or reduces its activity.
Biochemical Pathways
Given its role as an inhibitor , it’s plausible that it interferes with the normal function of its target, thereby affecting the associated biochemical pathways.
Result of Action
As an inhibitor , it likely disrupts the normal function of its target, leading to changes at the molecular and cellular levels.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": [ "Phenylethylamine", "2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl chloride", "Triethylamine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the hydroxyl groups of the glucopyranosyl chloride using acetyl chloride and triethylamine in methanol to form 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl chloride", "Reaction of the protected glucopyranosyl chloride with phenylethylamine in methanol to form Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside", "Deprotection of the acetyl groups using hydrochloric acid in methanol to form Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside with only the acetamido group protected", "Deprotection of the acetamido group using sodium bicarbonate in methanol to form the final product Phenylethyl 2-amino-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside", "Purification of the product using a combination of sodium chloride and water to obtain the final compound in high yield and purity" ] } | |
CAS-Nummer |
197574-92-8 |
Molekularformel |
C22H29NO9 |
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2,5-dimethylphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H29NO9/c1-11-7-8-12(2)17(9-11)31-22-19(23-13(3)24)21(30-16(6)27)20(29-15(5)26)18(32-22)10-28-14(4)25/h7-9,18-22H,10H2,1-6H3,(H,23,24)/t18-,19-,20-,21-,22-/m1/s1 |
InChI-Schlüssel |
HLGSHDLKGYMREZ-ZGJYDULXSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
SMILES |
CC(=O)NC1C(C(C(OC1OCCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


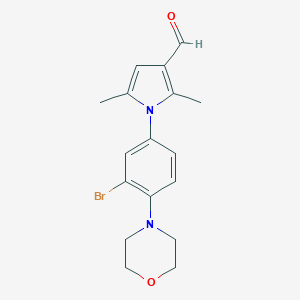
![3-[(1-Ethyl-1H-benzimidazol-2-YL)thio]propanoic acid](/img/structure/B185694.png)
![methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B185696.png)
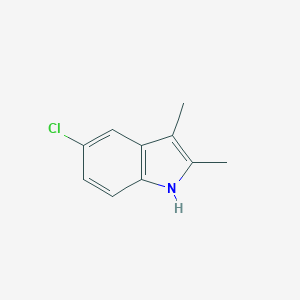
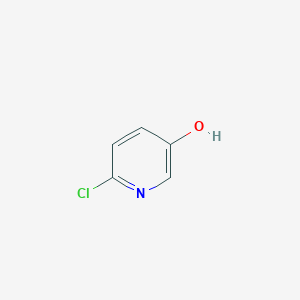
![Phenanthro[1,2-b]thiophene](/img/structure/B185702.png)
![Phenanthro[9,10-b]thiophene](/img/structure/B185703.png)

![4-(butylsulfanyl)-1H-imidazo[4,5-d]pyridazin-7-yl hydrosulfide](/img/structure/B185706.png)


![4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B185712.png)
![7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185715.png)
